N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide
Description
N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide is a furan-carboxamide derivative characterized by a methoxy-substituted ethyl chain attached to a 3-methoxyphenyl group. Its structure combines a furan-2-carboxamide core with dual methoxy substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-6-3-5-11(9-12)14(19-2)10-16-15(17)13-7-4-8-20-13/h3-9,14H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHDIRXELXBDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan carboxamides depending on the nucleophile used.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. Additionally, the presence of the methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Analogues with Furan-Carboxamide Moieties
Thiourea Derivatives ()
Several thiourea-modified furan-2-carboxamides (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide and N-((4-hydroxyphenyl)carbamothioyl)furan-2-carboxamide) share the core structure but replace the methoxy-ethyl-phenyl group with thiourea-linked substituents. Key differences include:
- Biological Activity : These derivatives exhibit antioxidant properties, suggesting that the target compound’s methoxy groups may similarly influence redox interactions but with distinct steric and electronic profiles .
Naphtho[2,1-b]furan Derivatives ()
Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate incorporate a fused naphthofuran ring. Unlike the target compound’s methoxy substituents, nitro and acetyl groups dominate here, leading to:
- Antibacterial Applications : The nitro-substituted derivatives show antibacterial activity, whereas the target compound’s methoxy groups may favor different biological targets or reduced cytotoxicity .
Dihydropyridine-Furan Hybrids ()
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide) shares a methoxyphenyl group and furan-carboxamide moiety but incorporates a dihydropyridine ring. Differences include:
- Lipophilicity : The dihydropyridine core may enhance membrane permeability compared to the target compound’s ethyl chain.
- Pharmacological Potential: Such hybrids are studied for enzyme inhibition, suggesting the target compound’s methoxy groups could optimize binding to similar targets .
Substituent-Specific Comparisons
Methoxy vs. Nitro/Chloro Groups
- Seen in AZ331 and the target compound .
- Nitro/Chloro Groups: Electron-withdrawing, enhancing reactivity but possibly increasing toxicity (e.g., ’s N-[3-(3-chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide) .
Hydrazide vs. Carboxamide Linkers
describes a hydrazide derivative (N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide). Unlike the carboxamide in the target compound, hydrazides offer greater flexibility for Schiff base formation, which could influence metal chelation or prodrug design .
Antioxidant Activity
Thiourea derivatives () demonstrate that furan-carboxamides can act as antioxidants. The target compound’s methoxy groups may enhance radical scavenging due to their electron-donating nature .
Solubility and Stability
- Comparison with Sulfonamide Derivatives : ’s N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide shows higher polarity due to the sulfonamide group, suggesting the target compound may have better lipid membrane affinity .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound belonging to the furan carboxamide class, recognized for its unique structure that includes a furan ring, a carboxamide group, and a methoxy-substituted phenyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 301.37 g/mol. The structural characteristics contribute to its biological activity, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their functions. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and inflammation, potentially leading to anticancer and anti-inflammatory effects.
- Receptor Binding : It may bind to certain receptors, influencing signaling pathways related to various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains has been documented, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- In Vitro Studies : The compound has shown significant cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. IC50 values indicate potent growth inhibition compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent study assessed the effects of this compound on breast cancer cells. Results showed that the compound induced apoptosis and inhibited cell migration, suggesting it could be developed as a lead compound for breast cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited higher effectiveness against Gram-positive strains, with potential applications in developing new antibiotics .
Research Applications
This compound serves as a valuable scaffold in drug discovery, particularly in:
- Medicinal Chemistry : Development of new drugs targeting cancer and infectious diseases.
- Biological Pathway Studies : As a probe for understanding biological mechanisms involving furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
